molecular formula C7H5N3O2 B573841 4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1,6,9,11-tetraene CAS No. 160638-55-1

4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1,6,9,11-tetraene

Cat. No.: B573841
CAS No.: 160638-55-1
M. Wt: 163.136
InChI Key: CPDGPGZSUGLFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole typically involves the intramolecular nitrile oxide cycloaddition (INOC) reaction. This method starts with 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. The key step in this synthesis is the generation of nitrile oxides in situ, which then undergo 1,3-dipolar cycloaddition to form the desired isoxazole ring . The reaction conditions often include the use of dehydrating agents like activated manganese dioxide (MnO2) in toluene under reflux .

Chemical Reactions Analysis

1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like MnO2 in toluene.

    Reduction: Typically involves reducing agents such as sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyrazole and oxazole rings.

Common reagents used in these reactions include palladium on carbon (Pd/C), acetic acid, and dimethyl sulfoxide (DMSO). Major products formed from these reactions depend on the specific substituents and conditions used but often include various substituted isoxazoles and pyrazoles .

Mechanism of Action

The mechanism of action of 1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Properties

CAS No.

160638-55-1

Molecular Formula

C7H5N3O2

Molecular Weight

163.136

IUPAC Name

1,3-dihydropyrazolo[1,2]pyrano[3,4-c][1,2]oxazole

InChI

InChI=1S/C7H5N3O2/c1-5-6-4(3-12-10-6)2-11-7(5)9-8-1/h1-2,10H,3H2

InChI Key

CPDGPGZSUGLFFL-UHFFFAOYSA-N

SMILES

C1C2=COC3=NN=CC3=C2NO1

Synonyms

1H,3H-Pyrazolo[4,3:5,6]pyrano[4,3-c]isoxazole(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.